![molecular formula C36H31F12O4P B2942987 Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine CAS No. 1810068-31-5](/img/structure/B2942987.png)
Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2’,6’-bis(1-methylethoxy)[1,1’-biphenyl]-2-yl]phosphine is a complex organophosphorus compound It is characterized by the presence of multiple trifluoromethyl groups and a biphenyl backbone, which contribute to its unique chemical properties
作用机制
Based on the structure of the compound, it is a type of phosphine ligand . Phosphine ligands are often used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . These reactions are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds .
The exact mechanism of action would depend on the specific reaction conditions and the other reactants present. In general, these reactions involve the oxidative addition of a halide or pseudohalide to a palladium(0) complex, transmetallation with an organometallic reagent, and reductive elimination to form the desired product .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2’,6’-bis(1-methylethoxy)[1,1’-biphenyl]-2-yl]phosphine typically involves multiple steps:
Formation of the biphenyl backbone: This can be achieved through a Suzuki coupling reaction between appropriate aryl halides and boronic acids.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Phosphine incorporation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2’,6’-bis(1-methylethoxy)[1,1’-biphenyl]-2-yl]phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Coordination: The phosphine group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Coordination: Transition metals like palladium or platinum are often used in coordination reactions.
Major Products
Phosphine oxides: Formed through oxidation reactions.
Substituted derivatives: Resulting from nucleophilic substitution.
Metal complexes: Formed through coordination with transition metals.
科学研究应用
Chemistry
Catalysis: The compound is used as a ligand in various catalytic reactions, including cross-coupling and hydrogenation.
Materials Science: It is explored for its potential in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine
Drug Development: The compound’s unique structure is investigated for potential therapeutic applications, including as a scaffold for drug design.
Biological Probes: It can be used in the development of probes for studying biological processes.
Industry
Polymer Synthesis: The compound is used in the synthesis of specialty polymers with enhanced properties.
Electronics: It is explored for applications in electronic devices due to its unique electronic properties.
相似化合物的比较
Similar Compounds
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Another organophosphorus compound with similar trifluoromethyl groups but different structural features.
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine: Similar in terms of trifluoromethyl groups but contains a chlorophosphine moiety.
Uniqueness
Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2’,6’-bis(1-methylethoxy)[1,1’-biphenyl]-2-yl]phosphine is unique due to its biphenyl backbone and the presence of both methoxy and isopropoxy groups
属性
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[2-[2,6-di(propan-2-yloxy)phenyl]-3,6-dimethoxyphenyl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31F12O4P/c1-18(2)51-27-8-7-9-28(52-19(3)4)30(27)31-26(49-5)10-11-29(50-6)32(31)53(24-14-20(33(37,38)39)12-21(15-24)34(40,41)42)25-16-22(35(43,44)45)13-23(17-25)36(46,47)48/h7-19H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEACOTDENIXQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31F12O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
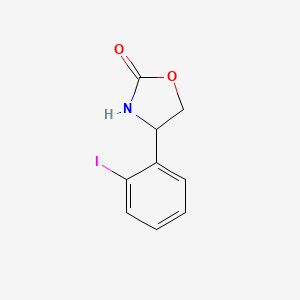
![3-(2H-1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B2942906.png)
![N-[(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methyl]prop-2-enamide](/img/structure/B2942907.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2942909.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide](/img/structure/B2942910.png)
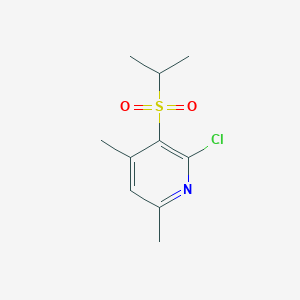
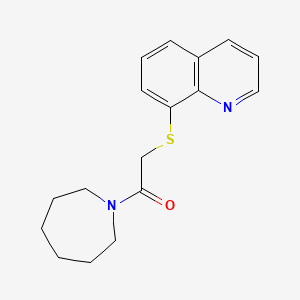
![3-((5-((pyridin-3-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2942919.png)
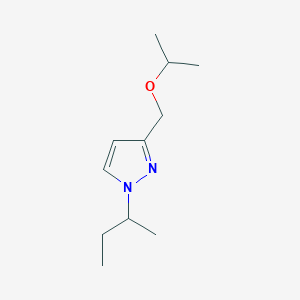
![4-amino-11-ethyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B2942921.png)
![Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2942923.png)
![2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2942924.png)
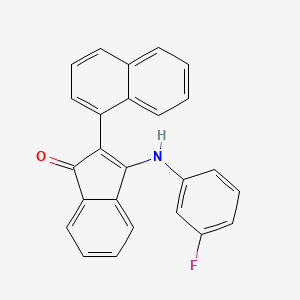
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2942927.png)
